Arbutin-d4

Description

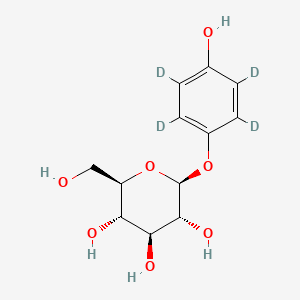

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D |

InChI Key |

BJRNKVDFDLYUGJ-LNJODBDSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Arbutin-d4: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Arbutin-d4, a deuterated analog of Arbutin, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols where it is utilized as an internal standard.

Core Chemical Properties of this compound

This compound, also known as β-Arbutin-d4, is a stable, isotopically labeled form of Arbutin.[1] It serves as an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Arbutin, due to its near-identical chemical behavior to the unlabeled compound and its distinct mass spectrometric signature. The deuterium labeling on the phenyl ring provides a mass shift that allows for clear differentiation from the endogenous or administered unlabeled Arbutin.

Quantitative Chemical Data

| Property | Value | Reference |

| Formal Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy-2,3,5,6-d4)tetrahydro-2H-pyran-3,4,5-triol | [1] |

| Molecular Formula | C₁₂H₁₂D₄O₇ | [1] |

| Formula Weight | 276.3 g/mol | [1] |

| Synonyms | β-Arbutin-d4 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in Water | [1] |

| Storage | Store at -20°C | |

| InChI Key | BJRNKVDFDLYUGJ-LNJODBDSSA-N | [1] |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O | [1] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of Arbutin in various biological matrices and plant extracts using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This ensures high accuracy and precision in determining Arbutin concentrations.[2][3]

Arbutin itself is a naturally occurring glycosylated hydroquinone found in plants like bearberry.[4] It is a well-known tyrosinase inhibitor and is used in cosmetic products for its skin-whitening properties.[4] It also exhibits antioxidant and anti-inflammatory activities.[1] Accurate quantification of Arbutin is crucial for efficacy and safety assessments in both cosmetic and pharmaceutical research.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Arbutin in a sample matrix using this compound as an internal standard with LC-MS/MS.

Sample Preparation

-

Extraction: A known amount of the sample (e.g., plant extract, plasma) is mixed with a suitable extraction solvent (e.g., methanol, acetonitrile/water mixture).

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the sample extract.

-

Purification: The mixture is vortexed and centrifuged to precipitate proteins and other interfering substances. The supernatant is then collected.

-

Final Preparation: The supernatant may be further diluted or directly injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method is essential for the accurate quantification of Arbutin.[2][5]

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Arbutin: e.g., m/z 273.1 → 111.1; this compound: e.g., m/z 277.1 → 115.1 |

Data Analysis

The concentration of Arbutin in the sample is determined by calculating the peak area ratio of the analyte (Arbutin) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Arbutin and a fixed concentration of this compound.

Visualizations

Experimental Workflow for Arbutin Quantification

Caption: Workflow for the quantification of Arbutin using this compound as an internal standard.

Signaling Pathway Inhibition by Arbutin

Caption: Arbutin's inhibitory effect on the melanin synthesis pathway via tyrosinase.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development and validation of a modified QuEChERS method coupled with LC-MS/MS to determine arbutin in pear peels - PMC [pmc.ncbi.nlm.nih.gov]

Arbutin-d4: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutin-d4 is the deuterated form of arbutin, a naturally occurring glycosylated hydroquinone found in various plants, most notably the bearberry (Arctostaphylos uva-ursi).[1] It is a valuable tool in analytical and research settings, primarily utilized as an internal standard for the accurate quantification of arbutin in complex matrices by mass spectrometry-based methods.[2] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols and biological context for its application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, arbutin (β-arbutin), is also provided for comparison.

| Property | This compound | Arbutin (β-Arbutin) | References |

| Chemical Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy-2,3,5,6-d4)tetrahydro-2H-pyran-3,4,5-triol | 4-Hydroxyphenyl-β-D-glucopyranoside | [3][1] |

| Synonyms | β-Arbutin-d4 | Arbutoside, Hydroquinone β-D-glucopyranoside | [3][1] |

| CAS Number | Not explicitly found for d4, 497-76-7 for non-deuterated | 497-76-7 | [1] |

| Chemical Formula | C₁₂H₁₂D₄O₇ | C₁₂H₁₆O₇ | [3][1] |

| Molecular Weight | 276.3 g/mol | 272.25 g/mol | [3][1] |

| Appearance | Solid | Colorless to white solid powder | [3][1] |

| Melting Point | No data available | 197–201 °C | [1] |

| Boiling Point | No data available | 561.6 ± 50.0 °C at 760 mmHg (for α-Arbutin) | [] |

| Solubility | Soluble in water | Soluble in water, slightly soluble in ethanol | [3][5] |

| Purity | ≥99% deuterated forms (d1-d4) | >95% | [3][] |

| Optical Rotation | No data available | [α]D²⁰ -60.3° (in water) | [6] |

Spectral Data

| Spectral Data | Arbutin | References |

| ¹H NMR | Spectra available, with characteristic peaks for the glucopyranoside and hydroquinone moieties. | [7][8][9] |

| ¹³C NMR | Spectra available, showing signals corresponding to the 12 carbon atoms in the molecule. | [10][11][12] |

| Mass Spectrometry (MS) | Experimental MS2 data shows a precursor ion [M-H]⁻ at m/z 271.0823264. | [6] |

| Infrared (IR) Spectroscopy | Key peaks include 3400-3600 cm⁻¹ (O-H stretching) and 1514.12 cm⁻¹ (phenyl ring). | [13] |

| UV-Vis (λmax) | 280 nm | [14] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis. Below are detailed methodologies for its application.

Quantification of Arbutin in Biological Matrices using LC-MS with this compound as an Internal Standard

This method allows for the precise measurement of arbutin concentrations in various samples.[15][16]

1. Sample Preparation:

-

Homogenize the sample matrix (e.g., plant extract, cosmetic cream).

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common solvent system is a mixture of methanol and water.[17]

-

Add a known concentration of this compound to the extracted sample.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[17]

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% acetic acid (v/v), can be employed.[17]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[18]

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is common.[6]

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for both arbutin and this compound. For arbutin, the transition m/z 271.1 → 108.1 can be used. For this compound, the corresponding shifted transition would be monitored.

4. Quantification:

-

Generate a calibration curve using known concentrations of arbutin spiked with a constant concentration of this compound.

-

Calculate the peak area ratio of arbutin to this compound.

-

Determine the concentration of arbutin in the unknown sample by interpolating from the calibration curve.

Caption: Workflow for the quantification of arbutin using this compound.

Stability Testing of this compound

Ensuring the stability of this compound as an internal standard is critical for accurate quantification. Stability studies should be conducted under various conditions.[19][20][21]

1. Solution Stability:

-

Prepare solutions of this compound in relevant solvents (e.g., water, methanol, mobile phase).

-

Store the solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperature).

-

Analyze the solutions at various time points using a validated analytical method (e.g., LC-MS) to assess degradation.

2. Freeze-Thaw Stability:

-

Subject solutions of this compound to multiple freeze-thaw cycles.

-

Analyze the samples after each cycle to determine if degradation has occurred.

3. Long-Term Stability:

-

Store this compound, both as a solid and in solution, under controlled long-term storage conditions (e.g., -20°C or -80°C).

-

Periodically analyze the samples over an extended period (e.g., several months to years) to establish a shelf life.

Biological Activity and Signaling Pathway

Arbutin, and by extension this compound (in terms of its chemical behavior in biological systems, though not its intended use), is primarily known for its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis.[1][22] This property makes it a popular ingredient in skin-lightening cosmetic products.[23]

The mechanism of action involves the competitive inhibition of tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, arbutin reduces the production of melanin, leading to a depigmenting effect.[1][24]

Caption: Inhibition of melanin synthesis by Arbutin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of arbutin in various scientific and industrial applications. Its physical and chemical properties are closely aligned with its non-deuterated analog, with the key difference being its increased mass due to deuterium labeling. The experimental protocols outlined in this guide provide a framework for its effective use as an internal standard, while an understanding of its biological context is crucial for researchers in the fields of dermatology, cosmetology, and pharmacology.

References

- 1. Arbutin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 5. artikamart.com [artikamart.com]

- 6. Arbutin | C12H16O7 | CID 440936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Arbutin(497-76-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Arbutin(497-76-7) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. bmse000365 Arbutin at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. α-Arbutin - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. edaegypt.gov.eg [edaegypt.gov.eg]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Chemical and Biocatalytic Routes to Arbutin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.blueeyes-bio.com [m.blueeyes-bio.com]

- 24. medchemexpress.com [medchemexpress.com]

The Role of Arbutin-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of arbutin-d4 as an internal standard in the quantitative analysis of arbutin, a compound of significant interest in the pharmaceutical and cosmetic industries. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in developing and validating robust bioanalytical methods.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analysis using mass spectrometry, particularly in complex biological matrices, variability can arise from multiple sources, including sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls. The IS helps to correct for this variability, thereby improving the accuracy and precision of the measurement.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] In this compound, four hydrogen atoms in the arbutin molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to arbutin but has a higher molecular weight.

The core principle behind the use of a SIL-IS is that it will behave identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. Because the analyte and the IS co-elute and experience the same experimental conditions, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional change in the IS signal. The ratio of the analyte signal to the IS signal is then used for quantification, effectively normalizing for these variations.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard lies in its ability to mimic arbutin throughout the analytical process, from sample preparation to detection. Here's a breakdown of its mechanism of action:

-

Sample Preparation: During extraction of arbutin from a biological matrix (e.g., plasma, urine, or tissue homogenate), any loss of the analyte due to incomplete extraction or degradation will be accompanied by a proportional loss of this compound.

-

Chromatographic Separation: In liquid chromatography (LC), this compound has nearly identical retention time to arbutin, meaning they elute from the LC column at the same time. This co-elution is crucial because it ensures that both compounds are subjected to the same matrix effects at the point of entry into the mass spectrometer.

-

Mass Spectrometric Detection: In the mass spectrometer, arbutin and this compound are distinguished by their different mass-to-charge ratios (m/z). This allows for their simultaneous but independent detection. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. In MRM, a specific precursor ion for each compound is selected and fragmented, and a specific product ion is then monitored for quantification.

By calculating the ratio of the peak area of arbutin to the peak area of this compound, the variability introduced during the analytical workflow is cancelled out, leading to a more accurate and precise quantification of the arbutin concentration in the original sample.

Quantitative Data for Arbutin Analysis

The following tables summarize key quantitative parameters for the analysis of arbutin using this compound as an internal standard.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Formula Weight ( g/mol ) |

| Arbutin | C₁₂H₁₆O₇ | 272.25 |

| This compound | C₁₂H₁₂D₄O₇ | 276.3 |

Table 2: Mass Spectrometry Parameters (LC-MS/MS)

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Arbutin | Positive ([M+NH₄]⁺) | 290.0 | 163.0 | [2] |

| Arbutin | Negative ([M-H]⁻) | 271.2 | 107.8 | [3] |

| This compound | Negative ([M-H]⁻) | 275.2 | 111.8 | Assumed based on arbutin fragmentation and deuterium labeling |

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of arbutin and the location of the deuterium labels on the phenyl ring. The precursor ion is expected to be 4 mass units higher than that of arbutin, and a major fragment ion would also reflect this mass shift.

Table 3: Chromatographic and Method Validation Parameters

| Parameter | Value | Reference |

| Calibration Curve Range (Arbutin in rat plasma) | 7.5 - 5250.0 ng/mL | [3] |

| Linearity (r²) | > 0.995 | [3] |

| Lower Limit of Quantification (LLOQ) | 7.5 ng/mL | [3] |

| Intra- and Inter-day Precision (RSD) | ≤ 8.79% | [3] |

| Intra- and Inter-day Accuracy (RE) | -1.15% to 1.49% | [3] |

| Recovery (in plant extracts) | 97.42% - 98.52% | [1] |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of arbutin in a biological matrix (e.g., human plasma) using this compound as an internal standard, based on established bioanalytical practices.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of arbutin and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of arbutin by serial dilution of the stock solution with methanol:water (1:1, v/v) to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

Calibration Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the arbutin working standard solutions (typically 5% of the total volume) to achieve final concentrations for the calibration curve.

-

Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the arbutin stock solution.

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Vortexing and Centrifugation: Vortex the reconstituted samples for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode.

-

MRM Transitions: As specified in Table 2.

-

Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.

-

Collision Energy: Optimized for each MRM transition to achieve maximum signal intensity.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows described in this guide.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Caption: Logical relationship between Arbutin and this compound.

Caption: Data normalization process using an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of arbutin in complex biological matrices. Its mechanism of action is rooted in its chemical identity to the analyte, which allows it to effectively compensate for analytical variability. By following detailed and validated experimental protocols, researchers can leverage the power of stable isotope dilution analysis to obtain high-quality data essential for pharmacokinetic studies, drug metabolism research, and regulatory submissions. The principles and methodologies outlined in this guide provide a solid foundation for the successful implementation of this compound in bioanalytical workflows.

References

- 1. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 2. Development and validation of a modified QuEChERS method coupled with LC-MS/MS to determine arbutin in pear peels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Arbutin-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Chemical Properties, and Analytical Applications of a Key Isotope-Labeled Internal Standard.

This technical guide provides a comprehensive overview of Arbutin-d4, a deuterated analog of Arbutin, for researchers, scientists, and drug development professionals. This document details its commercial availability, key chemical and physical properties, and its primary application as an internal standard in quantitative analytical methodologies.

Commercial Availability and Suppliers

This compound is commercially available from several specialized chemical suppliers. It is primarily intended for research and development purposes and is commonly used as an internal standard for the quantification of Arbutin in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Below is a summary of key suppliers and their product specifications.

| Supplier | Catalog Number | Product Name | Purity | Formulation | Storage |

| Cayman Chemical | 33289 | This compound | ≥99% deuterated forms (d1-d4)[3] | Solid | -20°C[3] |

| MedChemExpress | HY-N0192S | This compound | Not specified | Solid | Refer to Certificate of Analysis[4] |

| Bertin Bioreagent | 33289 | This compound | Not specified | Solid | Dry ice (shipping)[1] |

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in analytical method development.

| Property | Value | Reference |

| Formal Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy-2,3,5,6-d4)tetrahydro-2H-pyran-3,4,5-triol | [3] |

| Synonyms | β-Arbutin-d4 | [3] |

| Molecular Formula | C₁₂H₁₂D₄O₇ | [3] |

| Formula Weight | 276.3 g/mol | [3] |

| Solubility | Soluble in water.[3] The unlabeled form, β-Arbutin, is soluble in DMSO (54 mg/mL) and water (54 mg/mL), and insoluble in ethanol.[5] | |

| Stability | Stable for ≥ 4 years when stored at -20°C.[3] Studies on the unlabeled form show that it is stable in water and methanol solutions in the absence of buffers but can be unstable under strong hydrolytic conditions.[6] It is also sensitive to ultraviolet radiation.[7] | |

| Origin | Synthetic | [3] |

Experimental Protocols: Quantification of Arbutin using this compound as an Internal Standard

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Arbutin in biological and other matrices. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects.[8][9]

Validated LC-MS/MS Method for Arbutin Quantification

A precise and accurate method for the detection and quantification of arbutin using this compound as a stable isotope-labeled internal standard has been developed and validated.[8][10]

Method Validation Parameters: [8][10]

| Parameter | Result |

| Linearity (r²) | 1.000 |

| Precision (RSD) | ≤ 2.5% |

| Accuracy (Recovery) | 97.42–98.52% |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Sample Preparation and Analysis Workflow

The general workflow for using this compound as an internal standard in a bioanalytical LC-MS/MS assay involves the following steps:[1]

-

Sample Collection and Preparation: The biological sample (e.g., plasma, tissue homogenate) is collected.

-

Internal Standard Spiking: A known and fixed concentration of this compound is added to the sample at the earliest stage of sample preparation. This is crucial to account for any analyte loss during the extraction process.[11]

-

Analyte Extraction: The analyte (Arbutin) and the internal standard (this compound) are extracted from the biological matrix. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

LC Separation: The extracted sample is injected into a liquid chromatography system for the separation of Arbutin and this compound from other components in the sample.

-

MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Arbutin and this compound.

-

Quantification: The concentration of Arbutin in the original sample is determined by calculating the ratio of the peak area of Arbutin to the peak area of the known concentration of this compound.

Experimental workflow for the quantification of Arbutin using this compound as an internal standard.

Mechanism of Action of Arbutin: Context for Analytical Studies

Understanding the biological context of Arbutin is crucial for designing relevant quantitative studies. Arbutin is a well-known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[12] This inhibitory action makes it a popular ingredient in skin-lightening cosmetic products. The quantification of Arbutin in various formulations and biological samples is therefore important for efficacy and safety assessments.

The signaling pathway for melanin synthesis involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade that leads to the activation of microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of tyrosinase (TYR). Arbutin acts as a competitive inhibitor of tyrosinase, thereby reducing the production of melanin.[13][14]

Simplified signaling pathway of melanin synthesis and the inhibitory action of Arbutin.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of Arbutin. Its commercial availability from reputable suppliers, coupled with its well-characterized physicochemical properties, makes it a reliable internal standard for LC-MS and GC-MS applications. The use of this compound in validated analytical methods ensures the accuracy and precision of quantitative data, which is critical for pharmacokinetic studies, formulation analysis, and safety assessments.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study on the photostability of arbutin and deoxy arbutin: sensitivity to ultraviolet radiation and enhanced photostability by the water-soluble sunscreen, benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nebiolab.com [nebiolab.com]

- 10. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 11. riddlestwist.com [riddlestwist.com]

- 12. Whitening mechanism of arbutin [sprchemical.com]

- 13. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

Navigating the Stability of Arbutin-d4: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of Arbutin-d4 is paramount for ensuring the integrity and reproducibility of experimental results. While specific stability data for the deuterated form is not extensively published, the well-documented stability profile of its non-deuterated counterpart, arbutin, provides a robust framework for its handling and storage.

This technical guide offers an in-depth overview of the stability of arbutin, which is directly applicable to this compound due to the chemical similarities between the two compounds. Deuteration is not expected to significantly impact the core stability characteristics of the molecule. The primary degradation pathway for arbutin involves hydrolysis to hydroquinone and D-glucose, a process that can be influenced by temperature, pH, and light.[1][2]

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

-

Temperature: For long-term storage, a temperature of -20°C is recommended. Some studies have shown that at 4°C, the production of hydroquinone from deoxyarbutin (a derivative of arbutin) was below the non-detectable level for all time points, except for a minimal amount on the 21st day.[3]

-

Desiccation: Store in a desiccated environment to minimize hydrolysis.

-

Light Protection: Protect from light to prevent photodegradation. Although some studies suggest arbutin is relatively photostable, it is best practice to minimize light exposure.[4]

Thermal Stability

Arbutin is known to be a thermolabile substance.[4] The thermodegradation of arbutin in solution follows first-order kinetics.[4][5] The rate of degradation increases with temperature.

Table 1: Thermal Degradation Kinetics of Arbutin in Aqueous Solution (pH 7.0) [4]

| Temperature (°C) | Degradation Rate Constant (k) (10⁻³ days⁻¹) | Half-life (t₅₀%) (days) |

| 50 | 33.3 | 22.9 |

| 60 | 21.2 | 32.7 |

| 70 | 14.3 | 45.7 |

| 80 | 11.1 | 62.6 |

| 90 | 6.5 | 84.3 |

One study determined the t₉₀% (the time necessary for a 10% decrease in the initial concentration) for arbutin at 20°C to be 15.4 days.[4][5]

pH Stability

The stability of arbutin in aqueous solutions is pH-dependent. The highest stability is observed at a pH of approximately 5.[4][6] The rate of photodegradation also increases with pH.

Table 2: Photodegradation Rate Constants of Arbutin at Various pH Values [4]

| pH | Degradation Rate Constant (k) (10⁻⁴ min⁻¹) |

| 5 | 5.5 |

| 7 | 7.0 |

| 9 | 24.1 |

Degradation Pathway

The primary degradation pathway of arbutin is the hydrolysis of the glycosidic bond, which releases hydroquinone and D-glucose.[1][7] Hydroquinone can then be further oxidized to benzoquinone, which may cause discoloration of solutions.[3]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given formulation or solution.

1. Objective: To quantify the concentration of this compound and its primary degradation product, hydroquinone-d4, over time under specific storage conditions.

2. Materials and Reagents:

-

This compound standard

-

Hydroquinone-d4 standard

-

HPLC-grade methanol[8]

-

HPLC-grade water[8]

-

HPLC-grade acetonitrile[9]

-

Formic acid or phosphoric acid (for mobile phase pH adjustment)

-

The formulation or solution containing this compound

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[8][9]

-

C18 reversed-phase column (e.g., ODS Hypersil® C18, 125 mm x 4 mm, 5.0 µm)[8]

4. Chromatographic Conditions (Example): [8][9][10]

-

Mobile Phase: A gradient or isocratic mixture of water and methanol or acetonitrile. An example of an isocratic mobile phase is water:methanol:0.1 M hydrochloric acid (89:10:1, v/v/v).[8]

-

Detection Wavelength: 280 nm or 289 nm for simultaneous detection of arbutin and hydroquinone.[9][10]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

5. Sample Preparation:

-

Accurately weigh and dissolve the this compound containing sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

6. Procedure:

-

Prepare a series of standard solutions of this compound and hydroquinone-d4 of known concentrations.

-

Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area against concentration.

-

Store the this compound samples under the desired stability testing conditions (e.g., different temperatures, light exposures).

-

At specified time points, withdraw an aliquot of each sample, prepare it as described in step 5, and inject it into the HPLC system.

-

Quantify the concentration of this compound and hydroquinone-d4 in the samples by comparing their peak areas to the calibration curves.

7. Data Analysis:

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

-

Calculate the degradation kinetics (e.g., first-order) and the half-life of this compound under the tested conditions.

Conclusion

While specific stability studies on this compound are limited, the extensive data available for arbutin provides a reliable basis for its proper handling and storage. By maintaining this compound at low temperatures, in a dry and dark environment, and by considering the influence of pH in aqueous solutions, researchers can ensure the stability of the compound and the validity of their experimental outcomes. The provided experimental protocol offers a framework for conducting in-house stability assessments tailored to specific research needs.

References

- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of arbutin to hydroquinone by human skin bacteria and its effect on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Thermodegradation of deoxyArbutin in Aqueous Solution by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. Arbutin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jmp.ir [jmp.ir]

- 10. notulaebotanicae.ro [notulaebotanicae.ro]

An In-depth Technical Guide to the Structural and Functional Distinctions Between Arbutin and Arbutin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural differences between Arbutin and its deuterated analog, Arbutin-d4. It details their physicochemical properties, outlines experimental protocols for their use, and visualizes their structures and applications in relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research and development who utilize these compounds in analytical and biological studies.

Core Structural Differences

Arbutin is a naturally occurring glycosylated hydroquinone, a compound in which a glucose molecule is attached to a hydroquinone moiety.[1][2] The deuterated form, this compound, is a synthetic isotopologue of Arbutin. The fundamental structural difference lies in the substitution of four hydrogen atoms with four deuterium atoms on the hydroquinone ring of the molecule.[3] This isotopic labeling is the key distinction and imparts a greater molecular weight to this compound compared to Arbutin, a property that is leveraged in mass spectrometry-based analytical techniques.[3]

Physicochemical Properties

The isotopic substitution in this compound results in a measurable difference in molecular weight, while other physicochemical properties are largely comparable to those of Arbutin. This makes this compound an ideal internal standard for quantitative analysis.[4][5][6]

| Property | Arbutin | This compound |

| Molecular Formula | C₁₂H₁₆O₇[1] | C₁₂H₁₂D₄O₇[3] |

| Molecular Weight | 272.25 g/mol [1][7] | 276.3 g/mol [3] |

| Appearance | Colorless to white solid powder[1] | A solid[3] |

| Solubility in Water | Soluble[1] | Soluble[3] |

| Melting Point | 197–201 °C[1] | Not specified |

| Origin | Naturally occurring or synthetic[1][8] | Synthetic[3] |

Experimental Protocols

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Arbutin in various matrices, such as plant extracts and cosmetic formulations, using mass spectrometry.[4][5][6] The use of a SIL-IS is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of the analytical method.[4][5][6]

Protocol: Quantification of Arbutin using Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a representative example of how this compound is used in a research setting.

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Arbutin and this compound (internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the Arbutin stock solution and adding a fixed concentration of the this compound internal standard to each.

-

-

Sample Preparation:

-

Extract Arbutin from the sample matrix (e.g., plant tissue, cosmetic cream) using an appropriate solvent.

-

Add a known amount of the this compound internal standard solution to the sample extract.

-

Perform any necessary cleanup steps, such as solid-phase extraction, to remove interfering compounds.

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples into an LC-MS system.

-

Separate Arbutin and this compound using a suitable HPLC column (e.g., a reversed-phase C18 column) and mobile phase.[9]

-

Detect the analytes using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, monitoring the specific m/z transitions for Arbutin and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Arbutin to the peak area of this compound against the concentration of Arbutin for the calibration standards.

-

Determine the concentration of Arbutin in the samples by interpolating their peak area ratios on the calibration curve.

-

Application in Biological Pathways

Arbutin is a well-known inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][10] By inhibiting tyrosinase, Arbutin reduces the production of melanin, making it a popular ingredient in skin-lightening cosmetic products.[1][11]

Conclusion

The primary distinction between Arbutin and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight. This structural modification makes this compound an invaluable tool for the precise and accurate quantification of Arbutin in complex matrices through stable isotope dilution analysis. While their chemical reactivity and biological activity are considered equivalent for most applications, the utility of this compound lies in its role as a superior internal standard in analytical chemistry, particularly in the fields of pharmacokinetics, metabolism studies, and quality control of consumer products.

References

- 1. Arbutin - Wikipedia [en.wikipedia.org]

- 2. The difference between α-arbutin and β-arbutin [sprchemical.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Arbutin | C12H16O7 | CID 440936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method for Analysis of Alpha - Arbutin on Primesep N Column | SIELC Technologies [sielc.com]

- 11. beautyofjoseon.com [beautyofjoseon.com]

Safety data sheet and handling of Arbutin-d4

An In-depth Technical Guide to the Safe Handling of Arbutin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and relevant biological context for this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not widely available, this document leverages data from the non-deuterated parent compound, Arbutin, as a close surrogate for hazard and safety information. The minor isotopic substitution is not expected to significantly alter the chemical reactivity or toxicological profile.

Compound Identification and Properties

This compound is the deuterated form of Arbutin, a naturally occurring glycosylated hydroquinone.[1][2] It is primarily utilized as an internal standard for the precise quantification of Arbutin in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3]

Table 1: Physical and Chemical Properties

| Property | Value (this compound) | Value (Arbutin) | Reference(s) |

| Synonyms | β-Arbutin-d4 | β-Arbutin, Arbutoside | [1] |

| Molecular Formula | C₁₂H₁₂D₄O₇ | C₁₂H₁₆O₇ | [1] |

| Formula Weight | 276.3 | 272.25 | [1] |

| CAS Number | Not available | 497-76-7 | [4] |

| Appearance | Solid | White to yellow powdered solid | [1] |

| Solubility | Soluble in water | Soluble in cold water | [1] |

| Melting Point | Not available | 198-201°C | [4] |

| Boiling Point | Not available | 561.6°C at 760 mmHg | [4] |

| Flash Point | Not available | 293.4°C | [4] |

| Purity | ≥99% deuterated forms (d1-d4) | Not applicable | [1] |

Hazard Identification and Safety Precautions

The following hazard information is based on the GHS classification for Arbutin.[4] Researchers should handle this compound with the same precautions.

Table 2: GHS Hazard Classification for Arbutin

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side-shields.[4]

-

Hand Protection: Use protective gloves.[4]

-

Skin and Body Protection: Wear an impervious lab coat.[4]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[4][5]

Handling, Storage, and Disposal

Proper laboratory practices are essential when working with this compound.

Table 3: Handling and Storage Guidelines

| Guideline | Recommendation | Reference(s) |

| Safe Handling | Avoid breathing dust, fumes, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. | [4][6] |

| Storage | Store at -20°C for long-term stability. Keep container tightly closed in a cool, dry, and well-ventilated place. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

| Spill Management | For minor spills, use dry clean-up procedures and avoid generating dust. For major spills, evacuate the area and use a shovel to place the material into a waste disposal container. Clean the spill area by spreading water on the contaminated surface and dispose of according to local regulations. | [6] |

| Disposal | Dispose of waste material in accordance with local, state, and national regulations. |

Experimental Protocol: Quantification of Arbutin using this compound Internal Standard

Objective: To accurately measure the concentration of Arbutin in a biological matrix (e.g., cell culture media, tissue homogenate) using LC-MS.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Arbutin in a suitable solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Construction of Calibration Curve:

-

Create a series of calibration standards by serially diluting the Arbutin stock solution to achieve a range of concentrations that bracket the expected sample concentration.

-

Spike each calibration standard with a fixed concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

To a known volume or weight of the experimental sample, add the same fixed concentration of the this compound internal standard.

-

Perform a sample clean-up procedure, such as protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction, to remove interfering substances.

-

Centrifuge the sample to pellet precipitated material and transfer the supernatant to a clean vial for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto an appropriate LC column (e.g., C18).

-

Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect Arbutin and this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific parent-to-daughter ion transitions for each compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the Arbutin analyte to the this compound internal standard for each calibration point and sample.

-

Generate a linear regression curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Arbutin in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflows and Pathways

Biological Pathway: Inhibition of Tyrosinase

Arbutin functions as a competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[2][7] This mechanism is the basis for its use as a skin-lightening agent.[2][8]

Caption: this compound acts as a competitive inhibitor of the tyrosinase enzyme.

Experimental Workflow: LC-MS Quantification

The following diagram outlines the logical flow for the quantification of Arbutin using this compound as an internal standard.

Caption: Workflow for quantification using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Arbutin - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ellementalpro.com [ellementalpro.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Arbutin CAS#: 497-76-7 [m.chemicalbook.com]

Methodological & Application

Application Note: High-Throughput Quantification of Arbutin in Plant Extracts Using Arbutin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of arbutin in various plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Arbutin-d4, effectively compensates for matrix effects, ensuring high accuracy and precision.[1][2][3] This method is suitable for researchers, scientists, and professionals in drug development and natural product analysis who require reliable quantification of arbutin.

Introduction

Arbutin (hydroquinone β-D-glucopyranoside) is a naturally occurring compound found in various plants, notably in the Ericaceae family. It is a well-known tyrosinase inhibitor and is widely used in the cosmetics industry as a skin-lightening agent. Accurate quantification of arbutin in plant extracts and cosmetic formulations is crucial for quality control and efficacy studies.

Challenges in LC-MS/MS analysis of complex matrices like plant extracts include ion suppression or enhancement, collectively known as matrix effects. These effects can significantly impact the accuracy and reproducibility of quantification. The stable isotope dilution technique, employing a deuterated internal standard such as this compound, is the gold standard for mitigating matrix effects.[1][2][3] this compound shares identical physicochemical properties with the unlabeled analyte, causing it to co-elute and experience the same degree of matrix effects, thereby providing a reliable means for normalization.

This method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput screening and pharmacokinetic studies.

Experimental Protocols

Sample Preparation (Modified QuEChERS for Plant Material)

This protocol is adapted for the extraction of the polar analyte arbutin from plant tissues such as leaves or peels.[4]

Materials:

-

Plant sample (e.g., blueberry leaves, pear peels), lyophilized and powdered

-

This compound internal standard (IS) working solution (1 µg/mL in 50:50 acetonitrile:water)

-

Extraction solvent: 50:50 acetonitrile:water (v/v)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Centrifuge tubes (15 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 100 mg of the powdered plant sample into a 15 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution.

-

Add 5 mL of the extraction solvent (50:50 acetonitrile:water).

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Add 1 g of NaCl and 2 g of anhydrous MgSO₄.

-

Immediately cap and vortex for another 5 minutes to prevent the formation of salt clumps.

-

Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (acetonitrile layer).

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

-

Mass Spectrometer (e.g., AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer)

-

Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 150 x 3.9 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The precursor ion for arbutin is the ammonium adduct [M+NH₄]⁺.[4] The precursor for this compound is inferred by adding 4 Da to the mass of the arbutin adduct. The product ions are generated through collision-induced dissociation (CID).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Arbutin | 290.0 | 163.0 | 100 |

| This compound (IS) | 294.0 | 163.0 | 100 |

Data Presentation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.[1][2][3]

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | 1.000 |

| Concentration Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (RSD ≤ %) | Inter-day Precision (RSD ≤ %) | Accuracy (Recovery %) |

| Low QC | 2.5 | 2.4 | 97.42 - 98.52 |

| Medium QC | 2.1 | 2.2 | 97.88 - 98.34 |

| High QC | 1.8 | 1.9 | 97.65 - 98.41 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Arbutin Quantification.

Analyte-Internal Standard Relationship

Caption: Principle of Stable Isotope Dilution.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly reliable, sensitive, and accurate platform for the quantification of arbutin in complex plant matrices. The stable isotope dilution approach successfully mitigates matrix-induced variations, leading to excellent linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers requiring robust analytical methods for arbutin in natural product research and cosmetic science.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and quantification of arbutin in plants using stable isotope dilution liquid chromatography–mass spectrometry [agris.fao.org]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Development and validation of a modified QuEChERS method coupled with LC-MS/MS to determine arbutin in pear peels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Arbutin in Plant Extracts by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of arbutin in plant extracts using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Arbutin-d4. Arbutin, a naturally occurring hydroquinone glucoside, is a key active ingredient in many cosmetic and pharmaceutical products due to its skin-whitening properties.[1][2] The methodology involves a silylation derivatization step to enhance the volatility and thermal stability of arbutin prior to GC-MS analysis. The use of this compound as an internal standard effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3] This method is particularly suited for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing arbutin.

Introduction

Arbutin is a glycosylated hydroquinone found in various plants, notably in the Ericaceae family.[1] Its ability to inhibit tyrosinase, a key enzyme in melanin synthesis, has led to its widespread use as a skin-lightening agent in cosmetic formulations.[2] Accurate and reliable quantification of arbutin in raw materials and finished products is crucial for ensuring product efficacy and safety.

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds.[4] However, the polar nature of arbutin necessitates a derivatization step, typically silylation, to increase its volatility for GC-MS analysis.[3][4][5] The inherent variability in derivatization efficiency and potential matrix effects can be overcome by employing a stable isotope dilution method.[3] this compound, a deuterated analog of arbutin, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior, thereby correcting for analytical errors.[3][6]

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of arbutin in plant extracts using this compound as an internal standard. The method validation data presented demonstrates excellent linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Materials and Reagents

-

Arbutin standard (≥98% purity)

-

This compound (≥98% purity, TLC Pharmaceutical Standards Ltd)[3]

-

Methanol (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Silylation reagent)

-

Pyridine (Anhydrous)

-

Plant extract samples

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column: Rtx-5MS (30 m length, 0.25 mm diameter, 0.25 µm thickness) or equivalent[3]

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Standard laboratory glassware

Sample Preparation and Derivatization

-

Standard Stock Solution Preparation: Prepare a stock solution of arbutin (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the arbutin stock solution into vials. Add a fixed amount of the this compound internal standard solution to each calibration standard.

-

Sample Extraction: Extract arbutin from the plant material using a suitable solvent such as methanol. An optimized extraction procedure may involve ultrasonication or other techniques to ensure efficient extraction.[7]

-

Derivatization:

-

Transfer a 100 µL aliquot of the standard solution or sample extract into a clean, dry vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the mixture at 70°C for 30 minutes to facilitate the silylation reaction.[8]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data is based on a validated method for the analysis of arbutin using this compound as an internal standard.[3]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | 0.9989 |

| Equation | y = 1.234x + 0.0123 |

| Based on data from Lee et al. (2017) |

Table 2: Accuracy and Precision

| Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| 0.5 | 105.7 | 3.43 | - |

| 5.0 | 101.4 | 2.18 | - |

| 10.0 | 102.8 | 1.89 | - |

| Based on data from Lee et al. (2017) |

Table 3: Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantification (LOQ) | 0.08 |

| Based on data from Lee et al. (2017) |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of arbutin.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of arbutin in plant extracts. The detailed protocol and validation data confirm the method's suitability for routine quality control and research applications in the cosmetic and pharmaceutical industries. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulatory compliance and product development.

References

- 1. Frontiers | Recent Progress on Feasible Strategies for Arbutin Production [frontiersin.org]

- 2. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. jag.journalagent.com [jag.journalagent.com]

Application Notes and Protocols for Pharmacokinetic Studies of Arbutin Using Arbutin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutin, a naturally occurring β-D-glucopyranoside derivative of hydroquinone, is a compound of significant interest in the pharmaceutical and cosmetic industries for its skin-lightening and therapeutic properties. Accurate characterization of its pharmacokinetic profile is crucial for determining its efficacy and safety. The use of a stable isotope-labeled internal standard, such as Arbutin-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high sensitivity, specificity, and accuracy.

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of arbutin in plasma, utilizing this compound as an internal standard. The methodologies outlined are compiled from validated analytical methods and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of arbutin and its primary metabolite, hydroquinone, following oral administration in rats. These values are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of arbutin.

Table 1: Pharmacokinetic Parameters of Arbutin in Rat Plasma [1]

| Parameter | Acute Administration (17 mg/mL) | Subacute Administration (0.3 mg/mL) |

| Tmax (h) | 1 | 2 |

| Cmax (mg/mL) | 0.1461 | 0.0316 |

| AUC (h·mg/mL) | 0.3790 | 0.2591 |

| t1/2 (h) | 12.7066 | 43.0561 |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Table 2: Method Validation Parameters for Arbutin and Hydroquinone Analysis [1]

| Parameter | Arbutin | Hydroquinone |

| Linear Range (µg/mL) | 1 - 20 | 1 - 20 |

| LOD (µg/mL) | 0.0617 | 0.0120 |

| LOQ (µg/mL) | 0.2060 | 0.0400 |

| Recovery (%) | 93.4 ± 6.93 | 92.9 ± 7.75 |

| Repeatability (%) | 13.33 | 11.66 |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Animal Study Protocol for Pharmacokinetic Analysis

This protocol outlines the in-life phase of a typical pharmacokinetic study in rats.

Objective: To determine the plasma concentration-time profile of arbutin and hydroquinone after oral administration.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Arbutin

-

Vehicle for oral administration (e.g., water)

-

Gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer a single oral dose of arbutin solution to each rat via gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Experimental Workflow for Animal Study

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of arbutin and hydroquinone from plasma samples.

Objective: To efficiently extract the analytes from the plasma matrix and remove interfering substances.

Materials:

-

Rat plasma samples

-

Arbutin and Hydroquinone analytical standards

-

This compound (Internal Standard) solution

-

Methanol

-

Acetonitrile

-

Vortex mixer

-

Centrifuge

Procedure (Protein Precipitation Method):

-

Thaw Samples: Thaw the plasma samples on ice.

-

Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex: Vortex the samples for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Plasma Sample Preparation Workflow

LC-MS/MS Method for Quantification of Arbutin and Hydroquinone

This protocol provides a starting point for developing a robust LC-MS/MS method.

Objective: To achieve sensitive and specific quantification of arbutin, hydroquinone, and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Arbutin: Q1/Q3 to be determined (e.g., based on literature)

-

Hydroquinone: Q1/Q3 to be determined

-

This compound: Q1/Q3 to be determined (e.g., based on literature, likely a +4 Da shift from arbutin)

-

-

Ion Source Parameters:

-

IonSpray Voltage: To be optimized

-

Temperature: To be optimized

-

Gas 1 (Nebulizer Gas): To be optimized

-

Gas 2 (Heater Gas): To be optimized

-

Curtain Gas: To be optimized

-

Collision Gas: To be optimized

-

Arbutin Metabolism

Arbutin is primarily metabolized in the liver. The initial and most critical step is the hydrolysis of the glycosidic bond to release hydroquinone and glucose. Hydroquinone then undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[2]

Metabolic Pathway of Arbutin

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic evaluation of arbutin. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of pharmacology and drug development to design and execute accurate and reproducible bioanalytical studies. Adherence to these detailed methodologies will ensure high-quality data, which is fundamental for the preclinical and clinical assessment of arbutin-containing products.

References

Application Notes and Protocols for Arbutin-d4 Spiking and Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples spiked with Arbutin-d4 for quantitative analysis. The included methodologies—Protein Precipitation, combined Protein Precipitation-Liquid-Liquid Extraction, and Solid-Phase Extraction—are tailored for use with this compound as a stable isotope-labeled internal standard (SIL-IS), ensuring high accuracy and precision in bioanalytical studies.

Introduction

Arbutin is a naturally occurring hydroquinone glycoside found in various plants and is a common ingredient in skin-lightening cosmetics and some pharmaceuticals. For pharmacokinetic, bioavailability, and metabolism studies, accurate quantification of Arbutin in biological matrices is essential. The use of a deuterated internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification as it effectively compensates for matrix effects and variations in sample processing[1]. This document outlines validated and adaptable sample preparation techniques for researchers utilizing this compound.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation method is critical and often depends on the desired level of sample cleanliness, recovery, and throughput. Below is a summary of the quantitative performance of different techniques for Arbutin analysis.

| Parameter | Protein Precipitation & Liquid-Liquid Extraction (PPT-LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Analyte | Arbutin | Arbutin | α-Arbutin & β-Arbutin |

| Internal Standard | p-chlorophenol | Indapamide (example) | Not specified |

| Matrix | Rat Plasma | Rat Plasma | Cosmetic/Drug Matrix |

| Recovery | 93.4 ± 6.93%[2] | High (cartridge dependent) | ~100%[3] |

| Linearity (r²) | >0.99 | >0.995 | >0.999[3] |

| Limit of Quantification (LOQ) | 0.2060 µg/mL[2] | 7.5 ng/mL | 0.009% (w/w)[3] |

| Precision (RSD) | 13.33% (Repeatability)[2] | ≤8.79% | <2.5%[1] |

Note: Data for SPE is based on a typical validated method for Arbutin and may vary based on the specific sorbent and protocol used. The Protein Precipitation data is from a method developed for cosmetic and drug matrices but demonstrates the high recovery achievable with this technique.

A study utilizing This compound as a stable isotope-labeled internal standard (SIL-IS) for LC-MS analysis reported the following validation parameters for the overall method, which are indicative of the performance achievable with proper sample preparation:

| Parameter | Value |

| Linearity (r²) | 1.000[1] |

| Precision (RSD) | ≤ 2.5%[1] |

| Accuracy (Recovery) | 97.42–98.52%[1] |

| Limit of Detection (LOD) | 0.03 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.1 µg/mL[1] |

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for removing the bulk of proteins from a biological sample. It is particularly useful for high-throughput screening. Acetonitrile is a commonly used and effective solvent for precipitating proteins while keeping small molecules like Arbutin in solution[3].

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound internal standard working solution

-

Ice-cold Acetonitrile (ACN)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm) and vials for analysis

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Spike the sample with an appropriate volume of this compound internal standard working solution to achieve the desired final concentration.

-

Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Combined Protein Precipitation and Liquid-Liquid Extraction (PPT-LLE) Protocol